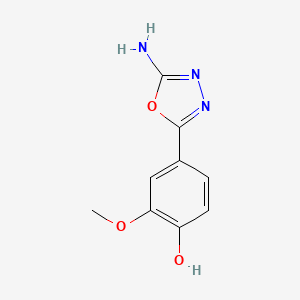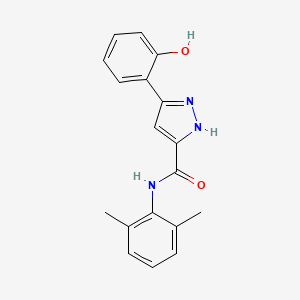
6-Ethyl-1,3,5-triazine-2,4(1H,3H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Ethyl-1,3,5-triazine-2,4(1H,3H)-dione is a heterocyclic compound that belongs to the triazine family. Triazines are known for their diverse applications in various fields, including agriculture, pharmaceuticals, and materials science. This compound, in particular, is characterized by its unique structure, which includes an ethyl group attached to the triazine ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Ethyl-1,3,5-triazine-2,4(1H,3H)-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of ethylamine with cyanuric chloride, followed by hydrolysis to yield the desired product. The reaction conditions often include the use of solvents such as ethanol or water and may require heating to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
6-Ethyl-1,3,5-triazine-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the triazine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. The reaction conditions may vary depending on the desired product but often involve controlled temperatures and pH levels.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazine oxides, while substitution reactions can produce a variety of functionalized triazines.
Applications De Recherche Scientifique
6-Ethyl-1,3,5-triazine-2,4(1H,3H)-dione has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the production of polymers, resins, and other materials with specialized properties.
Mécanisme D'action
The mechanism of action of 6-Ethyl-1,3,5-triazine-2,4(1H,3H)-dione involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may inhibit certain enzymes or disrupt cellular processes, leading to its observed effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3,5-Triazine-2,4(1H,3H)-dione: Lacks the ethyl group but shares the core triazine structure.
6-Methyl-1,3,5-triazine-2,4(1H,3H)-dione: Similar structure with a methyl group instead of an ethyl group.
2,4-Diamino-1,3,5-triazine: Contains amino groups instead of the dione functionality.
Uniqueness
6-Ethyl-1,3,5-triazine-2,4(1H,3H)-dione is unique due to the presence of the ethyl group, which can influence its chemical reactivity and physical properties. This uniqueness can make it more suitable for specific applications compared to its analogs.
Propriétés
Numéro CAS |
7501-27-1 |
|---|---|
Formule moléculaire |
C5H7N3O2 |
Poids moléculaire |
141.13 g/mol |
Nom IUPAC |
6-ethyl-1H-1,3,5-triazine-2,4-dione |
InChI |
InChI=1S/C5H7N3O2/c1-2-3-6-4(9)8-5(10)7-3/h2H2,1H3,(H2,6,7,8,9,10) |
Clé InChI |
FKRNCAWYMWZNTC-UHFFFAOYSA-N |
SMILES canonique |
CCC1=NC(=O)NC(=O)N1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


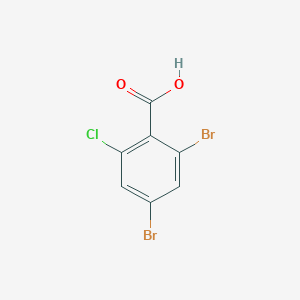
![5-[[3-Methoxy-4-[(4-nitrophenyl)methoxy]phenyl]methylene]thiazolidine-2,4-dione](/img/structure/B14082934.png)
![4-(2-Azabicyclo[2.2.1]heptan-2-yl)-3-methylbenzoic acid](/img/structure/B14082937.png)

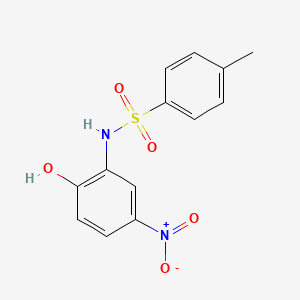


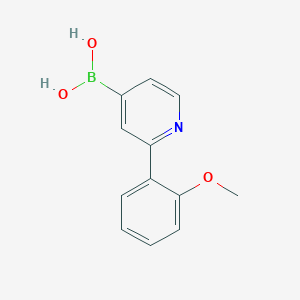
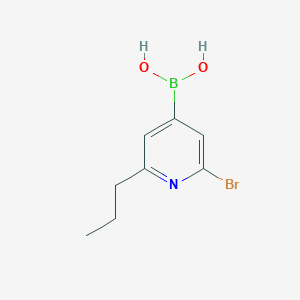
![Methyl 2-fluoro-2'-(trifluoromethyl)-[1,1'-biphenyl]-4-carboxylate](/img/structure/B14082982.png)
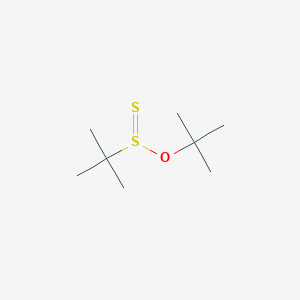
![4a-Hydroxy-8a-methyl-5-methylidenedecahydronaphtho[2,3-b]furan-2(3h)-one](/img/structure/B14082995.png)
